Talarozole

説明

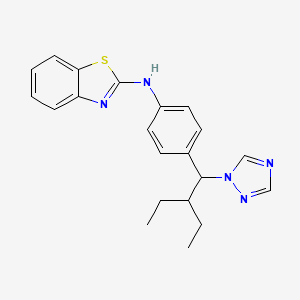

Structure

3D Structure

特性

IUPAC Name |

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFYYXUGUBUECJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942185 |

Source

|

| Record name | Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201410-53-9 |

Source

|

| Record name | Talarozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talarozole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALAROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Talarozole and CYP26 Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talarozole (B1662504) (formerly R115866) is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes.[1][2] These enzymes play a critical role in the catabolism of all-trans retinoic acid (atRA), a key signaling molecule involved in cellular growth, differentiation, and homeostasis.[1][3] By inhibiting CYP26, this compound effectively increases the endogenous levels of atRA, making it a compound of significant interest for therapeutic applications in dermatology, oncology, and potentially osteoarthritis.[1][3][4][5][6] This technical guide provides an in-depth overview of the core principles of this compound's interaction with CYP26 enzymes, including quantitative inhibition data, detailed experimental protocols for assessing CYP26 inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the CYP26 Family

This compound is an azole derivative that has been extensively investigated as a retinoic acid metabolism-blocking agent (RAMBA).[2][3] Its primary mechanism of action is the inhibition of the CYP26 family of enzymes, which consists of three isoforms: CYP26A1, CYP26B1, and CYP26C1.[1][7] These enzymes are responsible for the hydroxylation and subsequent breakdown of atRA, thereby controlling its intracellular concentration.[1][3] The inhibition of these enzymes by this compound leads to an accumulation of endogenous atRA, mimicking the effects of retinoid therapy but with the potential for a more favorable side-effect profile due to its targeted mechanism.[5][8]

Quantitative Inhibition Data

This compound exhibits potent and selective inhibition of CYP26A1 and CYP26B1, with significantly lower potency against CYP26C1. The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against the human CYP26 isoforms.

Table 1: In Vitro Inhibition of Human CYP26 Enzymes by this compound

| Enzyme Isoform | IC50 (nM) | Ki (nM) |

| CYP26A1 | 4 - 5.4 | 5.1 |

| CYP26B1 | 0.46 | 0.46 |

| CYP26C1 | ~3800 | Not Reported |

Data compiled from multiple sources. Note that IC50 values can vary slightly depending on the specific experimental conditions.

Table 2: In Vivo Effects of this compound on Endogenous All-trans Retinoic Acid (atRA) Levels in Mice

| Tissue | Baseline atRA Concentration | Peak atRA Concentration (4 hours post-dose) | Fold Increase |

| Serum | 1.0 ± 0.61 nM | 5.7 ± 3.7 nM | 5.7 |

| Liver | 21 ± 0.48 pmol/g | 56 ± 20 pmol/g | 2.7 |

| Testis | 11 ± 2.5 pmol/g | 27 ± 13 pmol/g | 2.5 |

Data from a study involving a single 2.5 mg/kg oral dose of this compound in mice.[3]

Mechanism of Inhibition: While the potent inhibition and low Ki values for this compound against CYP26A1 and CYP26B1 are well-documented, the specific kinetic mechanism (e.g., competitive, non-competitive) has not been definitively elucidated in the reviewed literature. However, as an azole-containing compound, this compound is highly likely to act as a competitive inhibitor by coordinating with the heme iron atom in the active site of the CYP26 enzyme, thereby preventing the binding of the natural substrate, all-trans retinoic acid.

Experimental Protocols

High-Throughput In Vitro CYP26A1/B1 Inhibition Assay using P450-Glo™

This protocol describes a luminescent-based assay for high-throughput screening of CYP26A1 and CYP26B1 inhibitors.

Materials:

-

Recombinant human CYP26A1 or CYP26B1 co-expressed with P450 reductase (POR)

-

P450-Glo™ Luciferin-BE substrate

-

NADPH Regeneration System

-

Luciferin (B1168401) Detection Reagent

-

White opaque 1536-well plates

-

Test compound (this compound or other potential inhibitors)

-

Positive control (e.g., all-trans retinoic acid)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

Procedure:

-

Enzyme-Substrate Mix Preparation: Prepare a mix containing the recombinant CYP26 enzyme and the Luciferin-BE substrate in the assay buffer. The final concentration of Luciferin-BE is typically around its Km value (e.g., 2 µM for CYP26A1).[9]

-

Compound Dispensing: Dispense the test compound at various concentrations into the wells of the 1536-well plate. Include wells for a positive control and a vehicle control (e.g., DMSO).

-

Initiation of Reaction: Add the NADPH regeneration system to each well to start the enzymatic reaction.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30-60 minutes).[9]

-

Termination and Signal Detection: Stop the reaction by adding the Luciferin Detection Reagent. This reagent also contains luciferase, which will produce a luminescent signal proportional to the amount of luciferin produced.

-

Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

In Vitro CYP26B1 Inhibition Assay using All-trans Retinoic Acid and LC-MS/MS

This protocol outlines a more traditional method for assessing CYP26B1 inhibition using its natural substrate.

Materials:

-

Recombinant human CYP26B1

-

All-trans retinoic acid (atRA)

-

NADPH regenerating system (NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Test compound (this compound)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: In amber vials to protect from light, prepare incubation mixtures containing the potassium phosphate buffer, the NADPH regenerating system, and the recombinant CYP26B1 enzyme.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

-

Inhibitor Addition: Add the test compound (this compound) at various concentrations to the incubation mixtures.

-

Reaction Initiation: Initiate the reaction by adding the substrate, all-trans retinoic acid (e.g., at a final concentration of 1 µM).[6]

-

Incubation: Incubate the reaction at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of atRA metabolites (e.g., 4-hydroxy-atRA) using a validated LC-MS/MS method.

-

Data Analysis: Calculate the rate of metabolite formation at each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Retinoic Acid Signaling Pathway and the Role of CYP26

References

- 1. Inhibition of the all-trans Retinoic Acid (atRA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous atRA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound|Retinoic Acid Metabolism Blocker (RAMBA) [benchchem.com]

- 4. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing Retinoic Acid-mediated Effects Through Inhibition of CYP26A1, CYP26B1 and HGF Signaling in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topical treatment with CYP26 inhibitor this compound (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Talarozole's Effect on Endogenous All-Trans Retinoic Acid (atRA) Levels: A Technical Guide

Executive Summary

All-trans retinoic acid (atRA), an active metabolite of vitamin A, is a critical signaling molecule that regulates gene transcription involved in cellular differentiation, proliferation, and apoptosis. The intracellular and systemic concentrations of atRA are tightly controlled through a balance of its biosynthesis and catabolism. The Cytochrome P450 family 26 (CYP26) enzymes, primarily CYP26A1 and CYP26B1, are the principal catalysts for the degradation of atRA.[1][2][3] Talarozole (B1662504) (formerly R115866) is a potent, selective, and orally active azole derivative that acts as a retinoic acid metabolism blocking agent (RAMBA).[1][4] It functions by competitively inhibiting CYP26 enzymes, thereby preventing the breakdown of endogenous atRA and leading to a significant, dose-dependent increase in its local and systemic levels.[1][5] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on atRA levels, and the experimental protocols used to measure these changes.

Introduction to Retinoic Acid Homeostasis

The biological activity of atRA is mediated by its binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[5] This complex then binds to retinoic acid response elements (RAREs) on the DNA to modulate the transcription of target genes.[6] Maintaining precise physiological concentrations of atRA is crucial, as both deficiency and excess can be detrimental.

The homeostasis of atRA is regulated by a dynamic equilibrium between its synthesis from retinol (B82714) (Vitamin A) via retinaldehyde dehydrogenase (RALDH) enzymes and its degradation.[6] The CYP26 family of enzymes is the primary metabolic sink for atRA, converting it into more polar, inactive metabolites such as 4-OH-atRA, 4-oxo-atRA, and 18-OH-atRA, which are then eliminated.[7][8] CYP26A1 is predominantly found in the liver and plays a major role in systemic atRA clearance, while CYP26B1 expression is more widespread in extrahepatic tissues, regulating local atRA concentrations.[3][9]

This compound: Mechanism of Action

This compound is a highly specific inhibitor of the CYP26 enzymes.[1] By blocking the catalytic activity of these enzymes, this compound effectively reduces the clearance of endogenous atRA. This inhibition leads to an accumulation of atRA within cells and tissues where CYP26 is expressed, thereby potentiating and prolonging its signaling effects.[5][10] this compound has demonstrated high potency, with IC50 values of 5.4 nM for CYP26A1 and 0.46 nM for CYP26B1.[4] This potent and selective inhibition makes this compound a valuable tool for studying retinoid biology and a potential therapeutic agent for conditions where elevated atRA levels are beneficial, such as in certain dermatological disorders and cancers.[1][10]

Figure 1. Mechanism of Action of this compound in the Retinoic Acid Pathway.

Quantitative Effects of this compound on atRA Levels

Administration of this compound leads to measurable increases in endogenous atRA concentrations in both preclinical and clinical settings. The magnitude of this increase is dependent on the dose, duration of treatment, and the specific tissue being analyzed.

Table 1: In Vivo Effects of this compound on Endogenous atRA Levels in Rodents

| Species | Dose | Tissue | Time Point | Fold Increase in atRA | Baseline atRA Conc. | Post-treatment atRA Conc. | Reference |

| Mouse | 2.5 mg/kg (single dose) | Serum | 4 hours | 5.7-fold | 1.0 ± 0.61 nM | ~5.7 nM | [6][9] |

| Mouse | 2.5 mg/kg (single dose) | Liver | 4 hours | 2.7-fold | 21 ± 0.48 pmol/g | ~56.7 pmol/g | [6][9] |

| Mouse | 2.5 mg/kg (single dose) | Testis | 4 hours | 2.5-fold | 11 ± 2.5 pmol/g | ~27.5 pmol/g | [6][9] |

| Rat | Single oral dose | Plasma | Peak | 1.5 to 4-fold | Not Specified | Not Specified | [5] |

| Rat | Single oral dose | Liver | Peak | 1.5 to 4-fold | Not Specified | Not Specified | [5] |

| Rat | Single oral dose | Skin | Peak | 1.5 to 4-fold | Not Specified | Not Specified | [5] |

Note: Following multiple doses of this compound in mice, a significant increase in atRA was observed in serum, but not in the liver or testis. This is attributed to an induction of CYP26A1 expression in the liver as a feedback mechanism.[6][9]

Table 2: In Vitro Inhibitory Potency of this compound

| Enzyme | IC50 | Assay System | Reference |

| Human CYP26A1 | 5.4 nM | Recombinant Human Enzyme | [4] |

| Human CYP26B1 | 0.46 nM | Recombinant Human Enzyme | [4] |

Key Experimental Protocols for atRA Quantification

The accurate quantification of endogenous atRA is challenging due to its low physiological concentrations and susceptibility to isomerization and oxidation. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis, offering high sensitivity and specificity.

General Workflow for atRA Quantification by LC-MS/MS

Figure 2. Generalized experimental workflow for atRA quantification.

Detailed Sample Preparation Protocol (Plasma/Serum)

This protocol is a composite based on established methodologies.[1][5][10]

-

Sample Handling: All procedures must be performed under yellow or subdued light to prevent photoisomerization of retinoids. Use amber glass or light-protected tubes.

-

Initial Preparation: To a 200 µL plasma or serum sample in a glass tube, add 20 µL of an internal standard (IS) working solution (e.g., 500 pg/mL all-trans-retinoic acid-d5 in methanol). Vortex briefly.

-

Protein Precipitation: Add 400 µL of cold acetonitrile or methanol (B129727) to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new amber tube.

-

Liquid-Liquid Extraction (LLE): Add a 1:1 mixture of hexane and ethyl acetate (B1210297) (e.g., 600 µL total) to the supernatant. Vortex for 1-2 minutes. For hyperlipidemic samples, prior acidification with HCl may improve recovery.[10]

-

Phase Separation: Allow the mixture to sit at 4°C for 20 minutes to ensure phase separation, followed by centrifugation (10,000 x g for 10 min at 4°C) to pellet any remaining precipitate.[10]

-

Drying: Carefully transfer the upper organic layer to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100-200 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex, and transfer to an autosampler vial for analysis.

LC-MS/MS Parameters

-

Chromatography:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is typically used.[10]

-

Mobile Phase A: Water with 0.1% formic acid.[10]

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[10]

-

Gradient: A gradient elution is performed, starting with a higher percentage of aqueous phase and ramping up the organic phase to elute the lipophilic retinoids.

-

Flow Rate: Typically 0.2-0.4 mL/min.[10]

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is common.

-

Detection: Selected Reaction Monitoring (SRM) is used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for both the analyte (atRA) and the internal standard (atRA-d5).

-

Example Transition for atRA: Q1: m/z 301.2 → Q3: m/z 123.1 or 205.1

-

-

Quantification: A calibration curve is generated using standards of known atRA concentrations, and the concentration in the unknown samples is determined by comparing the analyte/IS peak area ratio to the calibration curve.

-

Conclusion

This compound is a potent and specific inhibitor of CYP26A1 and CYP26B1, the key enzymes responsible for atRA catabolism. Its administration results in a significant and quantifiable increase in endogenous atRA levels in a dose- and tissue-dependent manner. The ability to pharmacologically elevate endogenous atRA provides a powerful approach for both basic research into retinoid signaling and for the development of novel therapeutics. The robust LC-MS/MS methodologies outlined herein are essential for accurately assessing the pharmacodynamic effects of this compound and other RAMBAs in drug development and clinical research.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Topical treatment with CYP26 inhibitor this compound (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancing Retinoic Acid-mediated Effects Through Inhibition of CYP26A1, CYP26B1 and HGF Signaling in Neuroblastoma Cells | Anticancer Research [ar.iiarjournals.org]

- 9. sciex.com [sciex.com]

- 10. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Talarozole and Retinoic Acid Receptor (RAR) Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Talarozole (B1662504) and its interaction with the retinoic acid receptor (RAR) signaling pathway. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Introduction to Retinoic Acid Signaling

Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule involved in a myriad of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] The biological effects of RA are primarily mediated through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] These receptors, which exist as three subtypes (α, β, and γ), form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[3] Upon binding of an RA isomer, such as all-trans-retinoic acid (atRA), the receptor complex undergoes a conformational change, leading to the recruitment of co-activators and the initiation of gene transcription. In the absence of a ligand, the heterodimer can be bound by co-repressor proteins, silencing gene expression.

The intracellular concentration of atRA is tightly regulated by a balance between its synthesis from retinol (B82714) and its catabolism. The cytochrome P450 family 26 (CYP26) enzymes, particularly CYP26A1, CYP26B1, and CYP26C1, are the primary enzymes responsible for the oxidative metabolism and subsequent inactivation of atRA.[4]

This compound: A Retinoic Acid Metabolism Blocking Agent (RAMBA)

This compound (formerly R115866) is a potent and selective inhibitor of the CYP26 enzymes.[5] By blocking the catabolism of atRA, this compound effectively increases the endogenous levels of this crucial signaling molecule in tissues where CYP26 enzymes are expressed. This mechanism of action classifies this compound as a Retinoic Acid Metabolism Blocking Agent (RAMBA). Its ability to enhance endogenous RA signaling has led to its investigation for the treatment of various conditions, including psoriasis, acne, and more recently, osteoarthritis.[4][6][7]

Mechanism of Action of this compound

This compound's primary pharmacological effect is the competitive inhibition of CYP26 enzymes, thereby preventing the hydroxylation of atRA into its inactive metabolites. This leads to an accumulation of intracellular atRA, which can then bind to and activate RAR/RXR heterodimers, leading to the modulation of target gene expression.

Quantitative Data

This compound Potency Against CYP26 Isoforms

The inhibitory activity of this compound against the three main CYP26 isoforms has been quantified through in vitro assays, determining the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).

| Isoform | IC50 | Ki | Reference |

| CYP26A1 | 4-5 nM | 5.1 nM | [8] |

| CYP26B1 | 0.46 nM | 0.46 nM | [8] |

| CYP26C1 | ~3.8 µM | - | [8] |

Effect of this compound on Gene Expression

Topical application of this compound has been shown to dose-dependently alter the expression of several retinoid-regulated genes in human skin. The following table summarizes the observed changes in mRNA levels.

| Gene | Function | Change in Expression | Fold Change (0.35% this compound) | Reference |

| CRABP2 | Cellular Retinoic Acid Binding Protein 2 | Increased | 4-10x | [5] |

| KRT4 | Keratin 4 | Increased | Marked increase | [5] |

| CYP26A1 | Retinoic Acid Catabolizing Enzyme | Increased | Dose-dependent increase | [5] |

| CYP26B1 | Retinoic Acid Catabolizing Enzyme | Increased | Dose-dependent increase | [5] |

| KRT2 | Keratin 2 | Decreased | Up to 30-fold decrease | [5] |

| IL-1α | Pro-inflammatory Cytokine | Decreased | - | [5] |

| RARB | Retinoic Acid Receptor Beta | Increased in liver (single dose) | - | [9] |

| Pgc1β | PPARδ target gene | Increased in liver (single dose) | - | [9] |

Experimental Protocols

CYP26A1 Inhibition Assay (Luminogenic-Based)

This protocol describes a high-throughput in vitro assay to determine the inhibitory potential of compounds against human CYP26A1 using a luminogenic substrate.[1][8]

Methodology:

-

Reagent Preparation:

-

Recombinant human CYP26A1 enzyme co-expressed with POR is diluted in a suitable buffer.

-

A luminogenic substrate (e.g., Luciferin-BE) is prepared at a concentration near its Km value (e.g., 2 µM).[10]

-

An NADPH regenerating system is prepared to ensure a sustained enzymatic reaction.

-

Test compounds, including this compound as a positive control, are serially diluted to the desired concentrations.

-

-

Assay Procedure:

-

The CYP26A1 enzyme and luminogenic substrate are dispensed into the wells of a 384-well plate.

-

The test compounds are added to the wells and pre-incubated for a short period (e.g., 10 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the NADPH regenerating system.

-

The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped, and a luciferin detection reagent is added, which converts the product of the CYP26A1 reaction into a luminescent signal.

-

-

Data Analysis:

-

Luminescence is measured using a plate reader.

-

The percentage of inhibition for each compound concentration is calculated relative to a vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable pharmacological model.

-

Retinoic Acid Receptor (RAR) Binding Assay (Radioligand-Based)

This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for the retinoic acid receptor alpha (RARα).

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing RARα are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled RAR ligand, such as [3H]-all-trans-retinoic acid ([3H]-atRA).

-

Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled RAR ligand.

-

The plate is incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value of the test compound is determined from the competition curve.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes a two-step quantitative real-time PCR (RT-qPCR) method to measure changes in the mRNA expression of RAR target genes following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

A suitable cell line (e.g., human keratinocytes) is cultured under standard conditions.

-

Cells are treated with various concentrations of this compound or a vehicle control for a specified duration.

-

-

Total RNA Extraction:

-

Total RNA is extracted from the cells using a commercial kit or a standard protocol like TRIzol extraction.[11]

-

The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

-

-

Reverse Transcription (cDNA Synthesis):

-

A fixed amount of total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

Quantitative PCR:

-

The qPCR reaction is set up in a 96- or 384-well plate with the cDNA template, gene-specific forward and reverse primers for the target genes (e.g., CRABP2, KRT4) and a housekeeping gene (for normalization), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.

-

The reaction is run in a real-time PCR cycler.

-

-

Data Analysis:

-

The cycle threshold (Ct) values are obtained for each gene.

-

The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

-

The results are expressed as fold change in gene expression.

-

Conclusion

This compound represents a targeted approach to modulating the retinoic acid signaling pathway by inhibiting the metabolic breakdown of endogenous atRA. This in-depth technical guide provides a foundational understanding of its mechanism of action, quantitative effects, and the experimental methodologies used to characterize its activity. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in the field of retinoid biology and therapeutics. Further research into the broader effects of this compound on the transcriptome and its long-term physiological consequences will continue to enhance our understanding of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Retinoic Acid-Regulated Target Genes During Development: Integrative Genomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topical treatment with CYP26 inhibitor this compound (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mcgill.ca [mcgill.ca]

- 10. researchgate.net [researchgate.net]

- 11. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

The Rise and Repurposing of Talarozole (R115866): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talarozole (formerly R115866) is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the metabolism of all-trans retinoic acid (atRA). By blocking the degradation of atRA, this compound functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA), leading to an increase in endogenous atRA levels. Initially developed for the treatment of keratinization disorders such as psoriasis and acne, its development for these indications was discontinued. However, recent research has repurposed this compound, exploring its therapeutic potential in osteoarthritis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental data related to this compound.

Introduction

All-trans retinoic acid (atRA), a metabolite of vitamin A, is a critical signaling molecule that regulates a wide array of biological processes, including cell proliferation, differentiation, and apoptosis.[1] The therapeutic application of retinoids is often limited by side effects and the development of resistance, which is partly due to the induction of atRA metabolism.[1] The CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are the primary mediators of atRA catabolism.[2][3] Inhibition of these enzymes presents an attractive therapeutic strategy to enhance endogenous atRA signaling in a tissue-specific manner, potentially offering a better safety profile than systemic retinoid administration.[4] this compound emerged as a highly potent and selective inhibitor of CYP26, distinguishing itself from earlier, less specific inhibitors like liarozole.[5]

Mechanism of Action

This compound is an azole derivative that acts as a potent and selective inhibitor of the CYP26 isoenzymes.[3] Its primary mechanism involves blocking the hydroxylation and subsequent breakdown of atRA, thereby increasing its intracellular concentration and biological half-life.[3] This elevation of endogenous atRA enhances the activation of Retinoic Acid Receptors (RARs).[3] Upon atRA binding, RARs form heterodimers with Retinoid X Receptors (RXRs). These RAR/RXR heterodimers then bind to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes.[3][6] This modulation of gene expression is central to the therapeutic effects of this compound.[3]

Preclinical Development

In Vitro Studies

This compound has demonstrated potent and selective inhibition of CYP26 enzymes in various in vitro assays.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (CYP26) | 4 nM | Not specified | [7] |

| IC50 (CYP26A1) | 5.4 nM | Not specified | [8] |

| IC50 (CYP26B1) | 0.46 nM | Not specified | [8] |

In studies using HepG2 cells, co-treatment with atRA and 1 µM this compound significantly decreased the formation of 4-OH-RA and 4-oxo-RA, the metabolic byproducts of atRA.[8] Furthermore, in cultured human epidermal keratinocytes, this compound was shown to potentiate the effects of atRA.[5]

In Vivo Studies

Animal models have been instrumental in demonstrating the biological activity of this compound.

| Study | Animal Model | Key Findings | Reference |

| Pharmacodynamics | Mice | A single dose predicted a maximum of 84% inhibition of CYP26 activity at 0.5 hours post-dose. atRA concentrations increased by 82%, 63%, and 60% at 4 hours post-dose in the serum, liver, and testes, respectively. | [9] |

| Osteoarthritis | Mice (Surgically induced OA) | This compound significantly reduced inflammation in knee joints within 6 hours and reduced osteophyte development and cartilage degeneration after 26 days. | [2] |

| Osteoarthritis | Mice | This compound suppressed mechano-inflammatory genes in articular cartilage 6 hours after knee joint destabilization. | [10] |

Clinical Development

This compound has undergone several clinical trials for various indications.

Dermatological Indications

Phase II clinical trials were completed for an oral formulation of this compound in patients with psoriasis and acne.[11][12] A Phase I trial for a topical formulation has also been completed.[11][12] However, the development for these indications was later suspended.[11][13]

| Clinical Trial ID | Phase | Indication | Status | Formulation |

| NCT00716144 | Phase 2 | Plaque Psoriasis | Completed | Oral |

| EUCTR2005-004448-30-DE | Phase 2a | Mild to moderate facial acne vulgaris | Unknown | Topical (0.35% Gel) |

| NCT00719121 | Phase 1 | Cutaneous Inflammation | Completed | Topical (0.35% Gel) |

| NCT00725348 | Not specified | Moderate to severe plaque type psoriasis | Not specified | Oral (1.0 mg/day) |

Osteoarthritis

More recently, the focus of this compound's clinical development has shifted to osteoarthritis, spurred by genetic studies linking the ALDH1A2 gene (involved in atRA synthesis) to severe hand osteoarthritis.[2][14] A proof-of-concept study is underway to evaluate the effect of this compound in patients with hand osteoarthritis.[15][16]

| Clinical Trial ID | Phase | Indication | Status | Intervention |

| ISRCTN16717773 | Proof of Concept | Hand Osteoarthritis | Ongoing | This compound vs. Placebo |

Pharmacokinetics

Topical Formulation

The local pharmacokinetics of a topical this compound formulation have been investigated.

| Parameter | Finding | Experimental Setup | Reference |

| Skin Penetration | 0.1% of the applied dose was found in the skin after 12-24 hours. | Franz diffusion cell experiments | [17][18] |

| Skin Distribution | 80% of the drug was located in the epidermis and 20% in the dermis. | Not specified | [17][18] |

These findings suggest that topical application can achieve epidermal concentrations sufficient to induce local retinoid-like effects with minimal systemic absorption.[3][17]

Oral Formulation

For the oral formulation, a single dose resulted in a Cmax of 80 nM and a half-life of 2.2 hours.[9]

Experimental Protocols

Franz Diffusion Cell Experiments for Topical Pharmacokinetics

Objective: To assess the transdermal behavior and within-skin distribution of topically applied this compound.

Methodology:

-

This compound was dissolved in various pharmaceutically relevant solvents (e.g., propylene (B89431) glycol, isopropyl myristate, ethanol).[6][17]

-

The solutions were applied to the donor compartment of Franz diffusion cells, with human or animal skin mounted between the donor and receptor compartments.

-

The receptor fluid was sampled at various time points to determine the amount of this compound that permeated the skin.

-

At the end of the experiment, the skin was separated into the epidermis and dermis to quantify the distribution of this compound within the skin layers.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of CYP26 enzymes. While its initial development for dermatological disorders was halted, the scientific rationale for its use in these conditions remains sound. The repurposing of this compound for osteoarthritis represents a promising new therapeutic avenue, leveraging a deeper understanding of the role of retinoic acid signaling in joint health.[2][10] The ongoing clinical trials in hand osteoarthritis will be crucial in determining its efficacy in this debilitating condition.[15] Future research should focus on elucidating the long-term safety and efficacy of this compound in osteoarthritis and potentially exploring its utility in other conditions characterized by dysregulated retinoic acid signaling.

References

- 1. Therapeutic potential of the inhibition of the retinoic acid hydroxylases CYP26A1 and CYP26B1 by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Retinoic Acid Metabolism Blocker (RAMBA) [benchchem.com]

- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound - AdisInsight [adisinsight.springer.com]

- 14. newatlas.com [newatlas.com]

- 15. GtR [gtr.ukri.org]

- 16. New drug offers hope for people with hand osteoarthritis — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 17. karger.com [karger.com]

- 18. Local skin pharmacokinetics of this compound, a new retinoic acid metabolism-blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Talarozole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talarozole (B1662504) (formerly R115866) is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the metabolism of all-trans retinoic acid (atRA). By blocking the degradation of endogenous atRA, this compound effectively elevates intracellular levels of this critical signaling molecule. This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a technical resource for researchers and professionals involved in the study and development of retinoid-based therapeutics.

Pharmacodynamics: The Science of this compound's Action

This compound's primary pharmacodynamic effect is the competitive inhibition of CYP26 enzymes, particularly CYP26A1 and CYP26B1.[1][2] This inhibition leads to an accumulation of endogenous atRA in tissues, thereby amplifying the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] These ligand-activated nuclear receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, modulating the transcription of a wide array of genes involved in cellular differentiation, proliferation, and inflammation.[1]

In Vitro Potency

The inhibitory activity of this compound against CYP26 isoforms has been quantified in various in vitro systems. The half-maximal inhibitory concentrations (IC50) highlight its high potency and selectivity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for CYP26A1 | 5.4 nM | Not Specified | [3] |

| IC50 for CYP26B1 | 0.46 nM | Not Specified | [3] |

| IC50 for CYP26 | 4 nM | Not Specified | [1] |

| IC50 for CYP26A1 | 5.1 nM (Ki) | Human CYP26A1 | [1] |

| IC50 for CYP26B1 | 0.46 nM (Ki) | Human CYP26B1 | [1] |

| IC50 for CYP26C1 | ~3.8 µM | Not Specified | [1] |

Table 1: In Vitro Inhibitory Activity of this compound

Signaling Pathway

The mechanism of action of this compound involves the modulation of the canonical retinoic acid signaling pathway. By inhibiting CYP26, this compound prevents the catabolism of atRA, leading to its increased availability to bind with RAR/RXR heterodimers and initiate gene transcription.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Pharmacokinetic studies in preclinical models have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies indicate rapid oral absorption and a relatively short half-life.

In Vivo Pharmacokinetic Parameters in Mice

Following oral administration in mice, this compound exhibits predictable pharmacokinetic behavior.

| Parameter | Value | Dosing | Reference |

| Time to Cmax | ~30 minutes | 2.5 mg/kg (oral) | [1] |

| Cmax | 80.3 nM | 2.5 mg/kg (oral) | [1] |

| AUC₀-∞ | 190 hr*nM | 2.5 mg/kg (oral) | [1] |

| Half-life (t½) | 2.2 hours | 2.5 mg/kg (oral) | [1] |

| Oral Clearance | 590 ml/min/kg | 2.5 mg/kg (oral) | [1] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

Topical Administration and Skin Pharmacokinetics

For dermatological applications, topical formulations of this compound have been investigated. Studies using Franz diffusion cells have demonstrated its ability to penetrate the skin and establish therapeutically relevant concentrations in the epidermis.[4][5] Following topical application, a significant portion of the drug localizes in the epidermis, with minimal systemic absorption.[1][4]

| Parameter | Finding | Reference |

| Epidermal Distribution | ~80% of the applied dose | [4] |

| Dermal Distribution | ~20% of the applied dose | [4] |

| Systemic Absorption | ~0.1% of the applied dose after 12-24 hours | [4] |

Table 3: Skin Pharmacokinetics of Topical this compound

Experimental Protocols

This section provides an overview of the methodologies employed in key experiments to evaluate the pharmacokinetics and pharmacodynamics of this compound.

In Vitro CYP26 Inhibition Assay

A common method to determine the inhibitory potential of compounds against CYP26 enzymes is a cell-free, high-throughput screening assay.

-

Principle : This assay utilizes a luminogenic P450-Glo™ substrate that is converted by CYP26A1 into a luciferin (B1168401) product. The amount of light produced upon addition of a luciferin detection reagent is proportional to the enzyme's activity.

-

Procedure :

-

Recombinant human CYP26A1 enzyme is incubated with a luminogenic substrate (e.g., luciferin-BE) in a buffer system.[6]

-

This compound, at varying concentrations, is added to the reaction mixture.

-

The reaction is initiated and incubated at 37°C.[7]

-

A luciferin detection reagent is added to stop the enzymatic reaction and generate a luminescent signal.[6]

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the luminescent signal.[2]

-

In Vivo Mouse Model of Osteoarthritis

The destabilization of the medial meniscus (DMM) model is a widely used surgical procedure in mice to induce osteoarthritis-like changes and evaluate the efficacy of therapeutic agents like this compound.[8][9]

-

Procedure :

-

Mice are anesthetized, and the knee area is shaved and disinfected.[9]

-

A small incision is made to expose the patellar ligament and the infrapatellar fat pad.[9]

-

The medial meniscotibial ligament (MMTL) is visualized and transected using micro-surgical scissors.[9][10]

-

The incision is closed, and the animals are allowed to recover with appropriate analgesia.[9]

-

This compound or vehicle is administered to the mice (e.g., via oral gavage or minipump).[4]

-

At specified time points, joint tissues are collected for histological analysis of cartilage degradation and osteophyte formation, and for molecular analysis of gene expression changes.[4][8]

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

To assess the pharmacodynamic effects of this compound on gene expression, qRT-PCR is employed to measure changes in the mRNA levels of retinoid-responsive genes.[11][12]

-

Procedure :

-

Total RNA is extracted from cells or tissues treated with this compound or vehicle.

-

The integrity and quantity of the RNA are assessed.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR is performed using SYBR Green or TaqMan chemistry with primers specific for target genes (e.g., CRABP2, KRT4, CYP26A1) and housekeeping genes for normalization.[11][12]

-

The relative changes in gene expression are calculated using the comparative Ct (ΔΔCt) method.

-

Franz Diffusion Cell Assay for Topical Delivery

This in vitro method is used to evaluate the permeation of this compound from topical formulations through a membrane, typically human or animal skin.[13][14]

-

Procedure :

-

A Franz diffusion cell is assembled with a skin membrane separating the donor and receptor compartments.[13]

-

The receptor compartment is filled with a physiologically relevant medium and maintained at a constant temperature (e.g., 32°C).[13]

-

The this compound formulation is applied to the surface of the skin in the donor compartment.[13]

-

At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh medium to maintain sink conditions.[13]

-

The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[14]

-

Quantification of All-Trans Retinoic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying endogenous levels of atRA in biological matrices like plasma and tissues.[4][15]

-

Procedure :

-

Biological samples are subjected to a sample preparation procedure, often involving protein precipitation followed by liquid-liquid extraction to isolate the retinoids.[4][15]

-

An internal standard (e.g., a deuterated form of atRA) is added to correct for extraction losses and matrix effects.[15]

-

The extracted sample is injected into an HPLC system for chromatographic separation of atRA from other components.[4]

-

The eluent is introduced into a tandem mass spectrometer, where atRA is ionized and fragmented.

-

Specific parent-to-daughter ion transitions are monitored for atRA and the internal standard, allowing for accurate quantification.[4]

-

Clinical Development and Therapeutic Potential

This compound was initially investigated for the treatment of dermatological conditions such as psoriasis and acne, with both oral and topical formulations undergoing clinical trials.[16][17][18] More recently, its ability to modulate retinoic acid signaling has led to investigations into its potential as a disease-modifying therapy for osteoarthritis.[9][19][20]

Psoriasis Clinical Trial

An open-label, multi-center Phase II clinical trial evaluated the efficacy and safety of oral this compound in patients with moderate to severe plaque psoriasis.[1]

-

Dosage : 1.0 mg this compound administered orally once daily.[1]

-

Primary Outcome : The primary endpoint was the Psoriasis Area and Severity Index (PASI) score, a measure of the severity and extent of psoriasis.[1]

-

Results : Treatment with this compound resulted in a significant reduction in the PASI score.[15]

Conclusion

This compound is a well-characterized retinoic acid metabolism blocking agent with potent and selective inhibitory activity against CYP26 enzymes. Its pharmacokinetic profile supports both oral and topical administration, and its pharmacodynamic effects on the retinoic acid signaling pathway have been demonstrated in a variety of preclinical and clinical settings. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for the ongoing research and development of this compound and other modulators of retinoid signaling for a range of therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CYP26A1 Links WNT and Retinoic Acid Signaling: A Target to Differentiate ALDH+ Stem Cells in APC-Mutant CRC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Modelling osteoarthritis in mice via surgical destabilization of the medial meniscus with or without a stereomicroscope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. huble.org [huble.org]

- 10. Mouse models of osteoarthritis: surgical model of posttraumatic osteoarthritis induced by destabilization of the medial meniscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topical treatment with CYP26 inhibitor this compound (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Modeling and Assessing Osteoarthritis in Mice by Destabilization of the Medial Meniscus (DMM). — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 17. This compound, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Talarozole's Role in Regulating Cellular Differentiation and Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talarozole (formerly R115866) is a potent and selective third-generation azole derivative that functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[1][2] Its primary mechanism of action involves the specific inhibition of the cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the catabolism of all-trans retinoic acid (ATRA).[1][3] By blocking ATRA degradation, this compound elevates endogenous ATRA levels within tissues, thereby modulating the intricate signaling pathways that govern cellular differentiation, proliferation, and inflammation.[1][4] This targeted modulation of the retinoid signaling cascade has positioned this compound as a significant therapeutic candidate and research tool in various fields, including dermatology, oncology, and musculoskeletal diseases. This guide provides an in-depth examination of this compound's mechanism, its impact on cellular processes, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of CYP26 Enzymes

This compound's pharmacological activity is centered on its highly specific inhibition of CYP26 enzymes, particularly CYP26A1 and CYP26B1.[1][2] These enzymes are the primary mediators of ATRA clearance, converting it into hydroxylated, less active metabolites.[4] this compound acts as a competitive inhibitor, binding to the active site of CYP26 enzymes and preventing the breakdown of ATRA.[5] This leads to a localized increase in the concentration and biological half-life of endogenous ATRA in tissues where CYP26 is expressed.[1][4] The selectivity of this compound is noteworthy; it demonstrates a 750-fold higher potency than the earlier RAMBA, liarozole, and over 300-fold greater selectivity for CYP26A1 compared to other steroid-metabolizing enzymes like CYP17A1 and aromatase (CYP19A1).[2]

This mechanism is critical because direct administration of ATRA can lead to systemic side effects and the development of resistance due to the auto-induction of metabolic enzymes.[3][4] By enhancing the activity of endogenous ATRA in a tissue-specific manner, this compound offers a more targeted therapeutic approach with a potentially improved safety profile.[4]

Modulation of the Retinoic Acid Signaling Pathway

The increase in intracellular ATRA levels initiated by this compound directly impacts the canonical retinoic acid signaling pathway. ATRA is a crucial signaling molecule that regulates the expression of a wide array of genes involved in cellular growth and differentiation.[1]

The key steps in this pathway are:

-

Ligand Availability : this compound inhibits CYP26, increasing the local concentration of ATRA.

-

Receptor Binding : ATRA binds to nuclear receptors, specifically the Retinoic Acid Receptors (RARs).[1]

-

Heterodimerization : Upon ligand binding, RARs form heterodimers with Retinoid X Receptors (RXRs).[1]

-

DNA Binding : The activated RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1][6]

-

Gene Transcription : This binding event modulates the transcription of target genes, leading to changes in protein expression that drive cellular processes like differentiation and apoptosis.[1][5]

References

- 1. This compound|Retinoic Acid Metabolism Blocker (RAMBA) [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Targeting Cytochrome P450 Enzymes: A New Approach in Anti-cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Cytochrome P450 26 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Frontiers | Computational model for fetal skeletal defects potentially linked to disruption of retinoic acid signaling [frontiersin.org]

Talarozole's Regulatory Impact on Gene Expression via Retinoic Acid Response Elements: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Talarozole's mechanism of action, focusing on its role in modulating gene expression through the retinoic acid signaling pathway and its interaction with Retinoic Acid Response Elements (RAREs).

Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism

This compound (B1662504) is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes.[1][2] These enzymes, primarily CYP26A1 and CYP26B1, are responsible for the catabolism of all-trans retinoic acid (atRA), the biologically active metabolite of vitamin A.[3][4] By inhibiting CYP26, this compound effectively blocks the breakdown of endogenous atRA, leading to an increase in its intracellular concentrations.[3][4] This elevation of atRA levels enhances the activation of retinoic acid receptors (RARs).

Upon activation by atRA, RARs form heterodimers with retinoid X receptors (RXRs).[5] This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[5] This binding event initiates a cascade of transcriptional regulation, either activating or repressing the expression of downstream genes involved in various cellular processes, including proliferation, differentiation, and inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding this compound's potency and its effects on atRA levels and gene expression.

Table 1: this compound IC50 Values for CYP26 Isoforms

| CYP26 Isoform | IC50 (nM) | Source |

| CYP26A1 | ~4 | [6] |

| CYP26B1 | Data suggests high potency | [1] |

| CYP26C1 | Less potent inhibition | [3] |

Table 2: Effects of this compound on atRA Concentrations and Gene Expression

| Parameter | Fold Change | Tissue/Cell Type | Experimental Conditions | Source |

| atRA Concentration | Up to 5.7-fold increase | Mouse Serum | Single 2.5 mg/kg dose | [4] |

| atRA Concentration | Up to 2.7-fold increase | Mouse Liver | Single 2.5 mg/kg dose | [4] |

| atRA Concentration | Up to 2.5-fold increase | Mouse Testis | Single 2.5 mg/kg dose | [4] |

| CYP26A1 mRNA | Dose-dependent increase | Normal Human Epidermis | Topical this compound (0.07% and 0.35%) for 9 days | [7] |

| CRABP2 mRNA | Dose-dependent increase | Normal Human Epidermis | Topical this compound (0.07% and 0.35%) for 9 days | [7] |

| KRT4 mRNA | Dose-dependent increase | Normal Human Epidermis | Topical this compound (0.07% and 0.35%) for 9 days | [7] |

| KRT2 mRNA | Dose-dependent decrease | Normal Human Epidermis | Topical this compound (0.07% and 0.35%) for 9 days | [7] |

| IL-1alpha mRNA | Dose-dependent decrease | Normal Human Epidermis | Topical this compound (0.07% and 0.35%) for 9 days | [7] |

| Mechanoinflammatory Genes | Reduction | Mouse Articular Cartilage | In vivo, 6 hours after knee joint destabilization | [8][9] |

Signaling Pathways and Experimental Workflows

Retinoic Acid Signaling Pathway

The following diagram illustrates the canonical retinoic acid signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits CYP26, increasing atRA and enhancing RARE-mediated transcription.

Experimental Workflow: Investigating this compound's Effect on Gene Regulation

This diagram outlines a typical experimental workflow to assess the impact of this compound on the expression of RARE-containing genes.

Caption: Workflow to study this compound's impact on RARE-mediated gene expression.

Detailed Experimental Protocols

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the steps to quantify changes in the mRNA levels of RARE-regulated genes following this compound treatment.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).

-

-

RNA Isolation:

-

Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random hexamer primers.

-

-

qPCR:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.

-

Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol outlines the procedure to identify the genomic regions where the RAR/RXR heterodimer binds in response to this compound treatment.

-

Cell Culture and Cross-linking:

-

Culture and treat cells with this compound as described for qPCR.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for RAR or RXR.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Elution and Purification:

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA.

-

Perform high-throughput sequencing to generate millions of short DNA reads.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched for RAR/RXR binding.[13]

-

Perform motif analysis on the identified peaks to confirm the presence of RAREs.

-

RARE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the RAR/RXR heterodimer on a RARE-containing promoter.

-

Plasmid Constructs:

-

Use a reporter plasmid containing a luciferase gene driven by a minimal promoter and one or more copies of a consensus RARE sequence.

-

Use a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

-

Cell Transfection:

-

Co-transfect the target cells with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

-

This compound Treatment:

-

After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.

-

-

Luciferase Assay:

-

After the desired treatment period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity in this compound-treated cells relative to the vehicle-treated control cells.

-

Conclusion

This compound represents a targeted approach to modulate gene expression by amplifying the endogenous retinoic acid signaling pathway. By inhibiting the metabolic breakdown of atRA, this compound enhances the activity of the RAR/RXR heterodimer at RAREs, leading to significant changes in the expression of genes that control key cellular functions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the specific molecular impacts of this compound and other retinoic acid metabolism blocking agents (RAMBAs) on gene regulation in various physiological and pathological contexts. This in-depth understanding is crucial for the continued development and application of this compound and similar compounds in therapeutic areas such as dermatology and osteoarthritis.[2][3][8][9][14][15]

References

- 1. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a selective inhibitor of P450-mediated all-trans retinoic acid for the treatment of psoriasis and acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the all-trans Retinoic Acid (atRA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous atRA Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Topical treatment with CYP26 inhibitor this compound (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A repurposed drug may offer relief to people with hand osteoarthritis [medicalnewstoday.com]

- 9. researchgate.net [researchgate.net]

- 10. oaepublish.com [oaepublish.com]

- 11. researchgate.net [researchgate.net]

- 12. Gene Expression Analysis by Reverse Transcription Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 13. RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring this compound as a Novel Therapeutic Approach for Osteoarthritis: Insights From Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Osteoarthritis: New Drug May Help Stop Symptoms [healthline.com]

Methodological & Application

Application Notes and Protocols for Talarozole in In Vitro Psoriasis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation, abnormal differentiation, and immune cell infiltration. Retinoids are a cornerstone of psoriasis treatment, and modulating endogenous retinoic acid (RA) signaling is a promising therapeutic strategy. Talarozole (formerly R115866) is a potent and selective retinoic acid metabolism-blocking agent (RAMBA). It inhibits the cytochrome P450 enzyme CYP26, which is responsible for the degradation of all-trans retinoic acid (atRA).[1] This inhibition leads to an increase in endogenous atRA levels, thereby modulating gene expression related to cellular growth, differentiation, and inflammation.[1] These application notes provide detailed protocols for utilizing this compound in an in vitro psoriasis model using human keratinocyte (HaCaT) cells stimulated with a pro-inflammatory cytokine cocktail, a well-established method to mimic the psoriatic microenvironment.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of CYP26 enzymes, leading to an accumulation of endogenous atRA. This elevated atRA then binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). The RAR/RXR complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway plays a crucial role in regulating keratinocyte proliferation and differentiation, processes that are dysregulated in psoriasis.

References

Talarozole in Osteoarthritis: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Talarozole, a retinoic acid metabolism-blocking agent (RAMBA), in preclinical animal models of osteoarthritis (OA). The following protocols and data are synthesized from published research and are intended to guide the design and execution of similar studies.

Introduction

Osteoarthritis is a degenerative joint disease with no current disease-modifying therapies. Recent research has identified the retinoic acid (RA) signaling pathway as a promising therapeutic target. This compound, by inhibiting the CYP26 enzymes that degrade all-trans retinoic acid (atRA), increases endogenous atRA levels in the joint, thereby reducing inflammation and protecting against cartilage degradation.[1][2][3]

Mechanism of Action

This compound is a potent and selective inhibitor of the cytochrome P450 family 26 (CYP26) enzymes, which are responsible for the catabolism of atRA. By blocking these enzymes, this compound leads to an accumulation of atRA within the joint. This elevated atRA then acts through nuclear receptors, primarily retinoic acid receptors (RARs) and peroxisome proliferator-activated receptors (PPARs), to modulate gene expression.[1][2] Notably, the anti-inflammatory effects of this compound in the context of OA have been shown to be mediated, at least in part, through a PPARγ-dependent mechanism.[2][4][5]

Signaling Pathway of this compound in Osteoarthritis

Efficacy in Animal Models

In a surgically-induced model of osteoarthritis in mice, specifically the destabilization of the medial meniscus (DMM) model, this compound has demonstrated significant therapeutic effects.[1][2]

Summary of this compound's Effects in DMM Mouse Model

| Time Point | Outcome Measure | Effect of this compound |

| 6 hours post-DMM | Mechano-inflammatory Gene Expression in Cartilage | Significant Reduction[1][2] |

| 26 days post-DMM | Cartilage Degradation | Significant Reduction[1][2] |

| 26 days post-DMM | Osteophyte Formation | Significant Reduction[1][2] |

Experimental Protocols

Animal Model: Destabilization of the Medial Meniscus (DMM)

The DMM model is a widely used and reproducible surgical model that mimics post-traumatic osteoarthritis.

Materials:

-

Male C57BL/6 mice (10-12 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Analgesia (e.g., buprenorphine)

-

Surgical microscope or loupes

-

Sterile surgical instruments (micro-scissors, forceps)

-

Suture material

Procedure:

-

Anesthetize the mouse and administer pre-operative analgesia.

-

Shave and sterilize the surgical area of the right knee.

-

Make a medial parapatellar incision to expose the knee joint capsule.

-

Incise the joint capsule to visualize the medial meniscotibial ligament (MMTL).

-

Transect the MMTL to destabilize the medial meniscus.

-

Close the joint capsule and skin with sutures.

-

Administer post-operative analgesia and monitor the animal for recovery.

-

A sham operation, where the MMTL is visualized but not transected, should be performed on a control group of animals.

This compound Administration

Continuous delivery of this compound via an osmotic minipump is an effective method for maintaining steady-state drug levels.

Materials:

-

This compound

-

Vehicle (e.g., polyethylene (B3416737) glycol)

-

Osmotic minipumps (e.g., Alzet)

-

Surgical instruments for subcutaneous implantation

Procedure:

-

Prepare this compound solution in the appropriate vehicle.

-

Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. The specific dosage will need to be optimized for the desired therapeutic effect.

-

Implant the minipump subcutaneously on the back of the mouse, typically 3 days prior to DMM surgery to ensure adequate drug levels at the time of injury.

-

The minipump will deliver this compound at a constant rate for a specified duration (e.g., 4 weeks).

Experimental Workflow

Outcome Measures

a. Gene Expression Analysis (6 hours post-DMM):

-

Isolate RNA from the articular cartilage of the operated knee joint.

-

Perform quantitative real-time PCR (qRT-PCR) to assess the expression of key mechano-inflammatory genes (e.g., Mmp3, Mmp13, Adamts5, Il6, Cox2).

-

Normalize gene expression to a stable housekeeping gene.